8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one
Beschreibung
8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one is a complex heterocyclic compound featuring a benzofurochromenone core with a hydroxy group at position 8 and a 1-piperidylmethyl substituent at position 7. The piperidylmethyl group introduces a basic nitrogen atom, which may enhance solubility and interaction with biological targets compared to simpler hydroxylated analogs.
Eigenschaften
Molekularformel |
C21H19NO4 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
8-hydroxy-9-(piperidin-1-ylmethyl)-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C21H19NO4/c23-16-11-15-18(10-13(16)12-22-8-4-1-5-9-22)25-20-14-6-2-3-7-17(14)26-21(24)19(15)20/h2-3,6-7,10-11,23H,1,4-5,8-9,12H2 |
InChI-Schlüssel |
YBDPWHRWGQWPCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2O)C4=C(O3)C5=CC=CC=C5OC4=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation Methods of 8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one
General Synthetic Strategy
The synthesis of 8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one generally follows a sequence involving:
- Construction of the benzofurochromenone core,
- Introduction of the hydroxy group at position 8,
- Functionalization at position 9 with a piperidylmethyl substituent via nucleophilic substitution or reductive amination.
The key challenges include regioselective hydroxylation and the installation of the piperidinylmethyl moiety without compromising the integrity of the fused ring system.
Detailed Synthetic Route
Formation of the Benzofuro[3,2-c]chromen-6-one Core
- The core is typically synthesized by cyclization reactions involving appropriately substituted phenolic and chromenone precursors.
- A common approach is the intramolecular cyclization of hydroxy-substituted benzaldehydes or benzopyrones under acidic or basic conditions.
- Crystallization steps are employed to purify intermediate compounds, often carried out between 45 ± 5 °C and 55 ± 5 °C using solvents such as n-heptane and methyl tert-butyl ether to obtain high-purity crystalline forms.
Hydroxylation at Position 8
- The hydroxyl group introduction at position 8 is achieved by selective hydroxylation reactions.
- This step often involves the use of organic or inorganic acids to facilitate regioselective substitution.
- Reaction conditions are maintained at a pH of about 1 to 3 to optimize hydroxylation efficiency and minimize side reactions such as polymerization or decomposition of intermediates.
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Cyclization | Acidic or basic medium, 45 ± 5 °C to 55 ± 5 °C | Use of n-heptane and methyl tert-butyl ether for crystallization |
| Hydroxylation | pH 1 to 3, acidic conditions | Minimizes polymerization/decomposition of intermediates |
| Piperidylmethyl substitution | Organic solvents (THF, MTBE, dioxane), <30 °C (preferably ~20 °C) | Chloro preferred as leaving group; reaction time minimized to reduce side reactions |
Purification and Crystallization
- Post-reaction, the crude product undergoes crystallization to isolate the desired compound in high purity.
- Crystallization is optimized at 45–55 °C using solvent mixtures such as n-heptane and methyl tert-butyl ether.
- The crystalline form obtained (Form II) achieves purity levels of at least 95%, with some processes reaching 98–99% purity by weight.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Purpose |
|---|---|---|---|
| 1 | Cyclization | Acidic/basic medium, 45–55 °C, n-heptane/MTBE | Formation of benzofurochromenone core |
| 2 | Hydroxylation | pH 1–3, acidic conditions | Introduction of hydroxy group at position 8 |
| 3 | Nucleophilic substitution | Piperidine, chloro leaving group, THF, <30 °C | Attachment of 9-(1-piperidylmethyl) substituent |
| 4 | Crystallization and purification | 45–55 °C, n-heptane and MTBE | Isolation of high-purity crystalline product |
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofurochromen compounds.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The benzofuro[3,2-c]chromen-6-one scaffold is highly versatile, with modifications at positions 3, 8, 9, and 10 significantly altering physicochemical and biological properties. Below is a systematic comparison with key analogs:
Hydroxy-Substituted Derivatives
- 8,9-Dihydroxy-6H-benzofuro[3,2-c]chromen-6-one (Compound A3): Substituents: Hydroxy groups at positions 8 and 8. Synthesis: Produced via diversity-oriented synthesis (DOS) at the Harvard Institute of Chemistry and Cell Biology .
3-Hydroxy-8-methoxy-6H-benzofuro[3,2-c]chromen-6-one (1i) :
Methoxy-Substituted Derivatives
9-Methoxycoumestrol (4'-O-Methylcoumestrol) :
1,3,8,9-Tetramethoxy-6H-benzofuro[3,2-c]chromen-6-one (1r) :
Piperidine-Containing Derivatives
- 8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one: Substituents: Hydroxy at position 8, 1-piperidylmethyl at position 9. Theoretical Molecular Weight: ~369.36 g/mol (estimated from C₂₂H₁₉NO₅).
Halogenated and Heterocyclic Analogs
- 7-Chloro-6-methyl-2-(piperidin-1-yl)-9H-chromeno[2,3-d]thiazol-9-one: Substituents: Chloro, methyl, and piperidinyl groups on a thiazole-fused chromenone. Activity: Shows promise as an ADP receptor antagonist for antiplatelet therapy .
Data Tables
Table 2. Substituent Effects on Activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
